molecular formula C24H19IN2O B11659512 2-(4-ethylphenyl)-N-(4-iodophenyl)quinoline-4-carboxamide

2-(4-ethylphenyl)-N-(4-iodophenyl)quinoline-4-carboxamide

Cat. No.: B11659512
M. Wt: 478.3 g/mol
InChI Key: BPMWHRKWWTYQGF-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-N-(4-iodophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N-(4-iodophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The 4-ethylphenyl and 4-iodophenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the ethyl group can be introduced using Friedel-Crafts alkylation, while the iodine can be introduced using iodination reactions.

    Carboxamide Formation: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N-(4-iodophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain substituents.

    Substitution: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various new substituents in place of the iodine atom.

Scientific Research Applications

2-(4-ethylphenyl)-N-(4-iodophenyl)quinoline-4-carboxamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N-(4-iodophenyl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the ethyl and iodine substituents.

    N-(4-iodophenyl)quinoline-4-carboxamide: Lacks the ethyl group.

    2-(4-ethylphenyl)quinoline-4-carboxamide: Lacks the iodine substituent.

Uniqueness

The presence of both the 4-ethylphenyl and 4-iodophenyl groups in 2-(4-ethylphenyl)-N-(4-iodophenyl)quinoline-4-carboxamide makes it unique compared to its similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C24H19IN2O

Molecular Weight

478.3 g/mol

IUPAC Name

2-(4-ethylphenyl)-N-(4-iodophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19IN2O/c1-2-16-7-9-17(10-8-16)23-15-21(20-5-3-4-6-22(20)27-23)24(28)26-19-13-11-18(25)12-14-19/h3-15H,2H2,1H3,(H,26,28)

InChI Key

BPMWHRKWWTYQGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)I

Origin of Product

United States

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